molecular formula C8H10N2O B1424384 (2-Cyclopropylpyrimidin-4-yl)methanol CAS No. 1240725-54-5

(2-Cyclopropylpyrimidin-4-yl)methanol

Cat. No. B1424384
M. Wt: 150.18 g/mol
InChI Key: IXZQCHBBQDRTJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2-Cyclopropylpyrimidin-4-yl)methanol” is a chemical compound with the molecular formula C8H10N2O. It may be useful in the preparation of fused heterocyclic compounds and thienopyrimidine derivatives as MCL1 inhibitors useful in the treatment of cancer .

Scientific Research Applications

  • Synthesis of α-Aminophosphonates :

    • 2-Cyclopropylpyrimidin-4-yl-aryl/benzothiazole derived α-aminophosphonates were synthesized efficiently from a condensation reaction involving 2-cyclopropylpyrimidin-4-carbaldehyde, various anilines/benzothiazole amines, and different phosphites, using phosphomolybdic acid in dichloromethane. This synthesis was noted for its simplicity, efficiency, and short reaction times, yielding products in good to excellent amounts (P. S. Reddy et al., 2014).
  • Biocatalytic Synthesis in Microreaction Systems :

    • In a distinct approach, S-(4-chlorophenyl)-(pyridin-2-yl) methanol (S-CPMA) was synthesized using recombinant Escherichia coli as a whole-cell catalyst in a water-cyclohexane liquid-liquid system. This method was highlighted for its green, economic, and efficient nature. Notably, the microreaction system developed for this process was efficient in achieving high yield and enantiomeric excess, marking a significant time reduction compared to traditional methods (Qiang Chen et al., 2021).
  • Antitubercular Activity :

    • A series of [4-(aryloxy)phenyl]cyclopropyl methanones, upon reduction to their respective methanols, demonstrated noteworthy antitubercular activity against Mycobacterium tuberculosis. Some compounds exhibited significant minimum inhibitory concentration (MIC) values and even displayed activity against drug-resistant strains, indicating potential therapeutic applications (S. S. Bisht et al., 2010).

properties

IUPAC Name

(2-cyclopropylpyrimidin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c11-5-7-3-4-9-8(10-7)6-1-2-6/h3-4,6,11H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXZQCHBBQDRTJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=CC(=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Cyclopropylpyrimidin-4-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Cyclopropylpyrimidin-4-yl)methanol
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(2-Cyclopropylpyrimidin-4-yl)methanol
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(2-Cyclopropylpyrimidin-4-yl)methanol
Reactant of Route 4
(2-Cyclopropylpyrimidin-4-yl)methanol
Reactant of Route 5
(2-Cyclopropylpyrimidin-4-yl)methanol
Reactant of Route 6
(2-Cyclopropylpyrimidin-4-yl)methanol

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